Atropisomeric Class Conversion: N2-Methyl Eliminates Chiral Separation Requirement vs. MRTX1719
MRTX1719, the clinical PRMT5/MTA inhibitor derived from the same phthalazinone scaffold, is a class 3 atropisomeric compound whose (M)-atropisomer requires chiral synthesis or chiral separation for isolation [1]. In contrast, 4-aminomethyl-2-methyl-2H-phthalazin-1-one, through N2-methyl substitution, eliminates the rotational barrier that gives rise to atropisomers, producing a class 1 achiral scaffold that does not require chiral separation [2]. This atropisomeric class distinction has direct consequences for large-scale synthesis: the scalable production of MRTX1719 (M)-atropisomer achieved 98.4% enantiomeric excess in 75% yield from racemic API but required a continuous-flow SPACE process combining crystallization at 20°C with racemization at 160°C [3]. The N2-methyl analog avoids this complexity entirely.
| Evidence Dimension | Atropisomeric class and synthetic complexity |
|---|---|
| Target Compound Data | Class 1 atropisomer (achiral, non-atropisomeric); no chiral separation required |
| Comparator Or Baseline | MRTX1719: Class 3 atropisomer; requires chiral separation (SPACE process: 98.4% e.e., 75% yield from racemate) |
| Quantified Difference | Class 1 (achiral) vs. Class 3 (atropisomeric); eliminates need for continuous-flow chiral resolution |
| Conditions | Atropisomer classification per Smith et al. 2022 Bioorg. Med. Chem. SAR framework; MRTX1719 scale-up data from Achmatowicz et al. 2023 |
Why This Matters
For procurement decisions in medicinal chemistry, the achiral nature of the N2-methyl scaffold translates to lower synthetic cost, faster analog generation, and elimination of atropisomer-related intellectual property constraints.
- [1] Smith, C.R., et al. Fragment-Based Discovery of MRTX1719. J. Med. Chem. 2022, 65(3), 1749–1766. View Source
- [2] Smith, C.R., et al. Design and evaluation of achiral, non-atropisomeric 4-(aminomethyl)phthalazin-1(2H)-one derivatives. Bioorg. Med. Chem. 2022, 71, 116947. View Source
- [3] Achmatowicz, M.M., et al. Scalable Atroposelective Synthesis of MRTX1719: An Inhibitor of the PRMT5/MTA Complex. Org. Process Res. Dev. 2023, 27(5), 954–965. View Source
